Spiro[acridine-9(10H),1'-cyclohexane]
CAS No.: 14458-75-4
Cat. No.: VC20960481
Molecular Formula: C18H19N
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14458-75-4 |
|---|---|
| Molecular Formula | C18H19N |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | spiro[10H-acridine-9,1'-cyclohexane] |
| Standard InChI | InChI=1S/C18H19N/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11,19H,1,6-7,12-13H2 |
| Standard InChI Key | JKUQXMBYLVLQLN-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24 |
| Canonical SMILES | C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24 |
Introduction
Chemical Structure and Properties
Structural Features
The molecular structure of Spiro[acridine-9(10H),1'-cyclohexane] consists of an acridine ring system—a tricyclic aromatic nitrogen-containing heterocycle—connected to a cyclohexane ring through a shared spiro carbon atom. The nitrogen atom in the acridine portion carries a hydrogen atom (hence the 10H designation), and this structural feature influences the compound's reactivity and properties.
The spiro connection between the two ring systems creates a unique three-dimensional arrangement that restricts rotation around the spiro carbon, resulting in a rigid molecular framework. This rigidity contributes to the compound's distinct physical and chemical properties.
Physical and Chemical Properties
Spiro[acridine-9(10H),1'-cyclohexane] possesses several well-characterized physical and chemical properties, as summarized in Table 1:
Identification and Nomenclature
Various identification systems and nomenclature conventions apply to Spiro[acridine-9(10H),1'-cyclohexane], as detailed in Table 2:
| Identifier Type | Value |
|---|---|
| CAS Number | 14458-75-4 |
| PubChem CID | 84457 |
| European Community (EC) Number | 238-448-6 |
| DSSTox Substance ID | DTXSID00162758 |
| InChI | InChI=1S/C18H19N/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11,19H,1,6-7,12-13H2 |
| InChIKey | JKUQXMBYLVLQLN-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)C3=CC=CC=C3NC4=CC=CC=C24 |
| The compound is also known by several synonyms, including: |
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9,9-Pentamethyleneacridan
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spiro[10H-acridine-9,1'-cyclohexane]
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Spiro(acridine-9(10H),1'-cyclohexane)
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Spiro[acridine-9(10H),1'-cyclohexane] can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). Established analytical protocols employ a Newcrom C18 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid .
This analytical methodology offers several advantages:
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Scalability for both analytical and preparative separations
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Adaptability for fast UPLC applications using smaller 3 μm particle columns
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Suitability for impurity isolation and pharmacokinetic studies
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Compatibility with mass spectrometry for structural confirmation and quantification
The established HPLC method provides a reliable approach for the identification, quantification, and purification of Spiro[acridine-9(10H),1'-cyclohexane], facilitating its use in various research and development contexts.
Relationship to Other Spiro Compounds
Comparison with 10H-Spiro[acridine-9,9'-fluorene]
A structurally related compound, 10H-Spiro[acridine-9,9'-fluorene], shares the acridine core structure but replaces the cyclohexane ring with a fluorene moiety. Table 3 presents a comparative analysis of these two spiro-acridine derivatives:
Derivatives and Functionalized Analogues
While specific research on Spiro[acridine-9(10H),1'-cyclohexane] appears limited, studies on related spiro-acridine derivatives have revealed interesting properties and applications. For instance, certain spiro-acridines synthesized by introducing cyano-N-acylhydrazone between acridine and phenyl rings have demonstrated:
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Effective DNA-binding capabilities with binding constants around 10⁴ M⁻¹
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Significant antiproliferative activity against prostate and melanoma tumor cell lines
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Topoisomerase IIα inhibitory activity comparable to established drugs like amsacrine
These findings suggest potential therapeutic applications for functionalized derivatives of Spiro[acridine-9(10H),1'-cyclohexane], particularly in anticancer drug development.
Structural Rigidity and Conformational Analysis
Implications of Spiro Architecture
The spiro architecture in Spiro[acridine-9(10H),1'-cyclohexane] creates a unique structural rigidity that influences its properties and potential applications. Spiro compounds generally exhibit:
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Restricted rotation around the spiro carbon, leading to well-defined three-dimensional arrangements
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Distinct conformational properties compared to their non-spiro counterparts
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Enhanced stability due to the rigid framework
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Specific spatial orientations of functional groups that can influence binding interactions with biological targets This structural rigidity contributes to the compound's physical properties, including its high boiling point and distinct crystallization behavior.
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